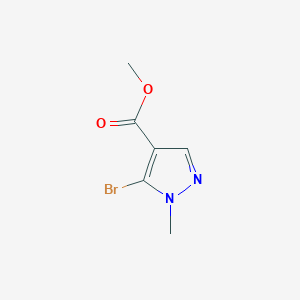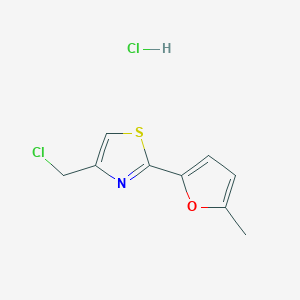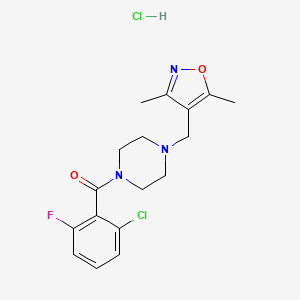
N-(3-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, also known as FPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPA belongs to the class of thiazole-based compounds and has been found to possess promising biological activities, including anti-inflammatory and anticancer effects.
Scientific Research Applications
Anticancer Research
Studies on derivatives of thiazole-containing compounds, such as N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide and related molecules, have explored their synthesis and in-vitro cytotoxicity evaluation as potential anticancer agents. These compounds have been tested against various cancer cell lines, such as neuroblastoma, colon cancer, and prostate cancer, showing varying degrees of cytotoxic activity. Although none exhibited superior activity to the reference drug doxorubicin, modifications to the phenyl ring substituents have shown promising cytotoxic activity, highlighting the potential of structurally similar compounds in anticancer research (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).
Antimicrobial Activity
Thiazole-containing acetamides have also been synthesized and evaluated for their antimicrobial activity. Research into compounds like 7 alpha-methoxypyrimidinyl-ureidocephalosporins has demonstrated broad antimicrobial activity, including against Gram-positive and Gram-negative organisms, Pseudomonas, lactamase producers, and anaerobes. Such findings suggest the utility of thiazole derivatives in developing new antimicrobial agents with potent activity (Maier et al., 1986).
Optoelectronic Properties
The synthesis of thiazole-based polythiophenes, incorporating thiazole and thiophene units, has been investigated for optoelectronic applications. These compounds, due to their structural properties, exhibit significant optical band gaps, making them candidates for use in electronic and photonic devices. Research in this area focuses on developing materials with desirable properties such as specific optical band gaps and fast switching times, indicating the role of thiazole derivatives in advancing optoelectronic technologies (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S/c1-27-16-8-3-2-7-15(16)23-18(26)24-19-22-14(11-28-19)10-17(25)21-13-6-4-5-12(20)9-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYXCKSDYZNMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2649533.png)
![2-(4-fluorophenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2649534.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-2-naphthamide hydrochloride](/img/structure/B2649537.png)
![2-Pyrazol-1-yl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2649539.png)
![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/no-structure.png)


![N-(4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2649547.png)
![1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2649549.png)